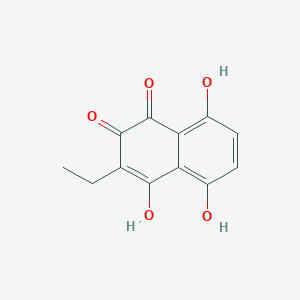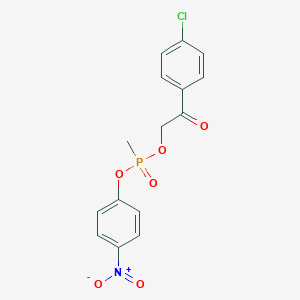
p-Chlorophenacyl p-nitrophenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both p-chlorophenacyl and p-nitrophenyl groups attached to a methylphosphonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-chlorophenacyl chloride with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
p-Chlorophenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution: The p-chlorophenacyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
- p-Chlorophenacyl alcohol and p-nitrophenyl methylphosphonic acid.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields p-methoxyphenacyl p-nitrophenyl methylphosphonate.
Scientific Research Applications
p-Chlorophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of p-chlorophenacyl p-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of phosphatases by binding to the active site and preventing the dephosphorylation of substrates . The presence of the p-chlorophenacyl and p-nitrophenyl groups enhances its binding affinity and specificity for certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenyl phenacyl methylphosphonate
- p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness
p-Chlorophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of the p-chlorophenacyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the p-chlorophenacyl group plays a crucial role in the desired chemical or biological activity .
Properties
CAS No. |
21070-23-5 |
|---|---|
Molecular Formula |
C15H13ClNO6P |
Molecular Weight |
369.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C15H13ClNO6P/c1-24(21,23-14-8-6-13(7-9-14)17(19)20)22-10-15(18)11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
CNYZNXDOUMMOLA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OCC(=O)C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



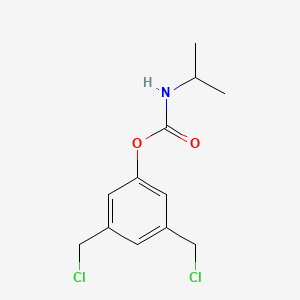
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
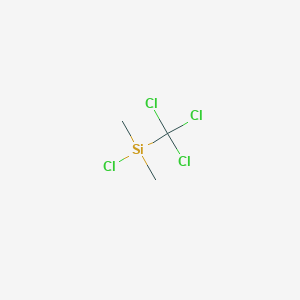
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

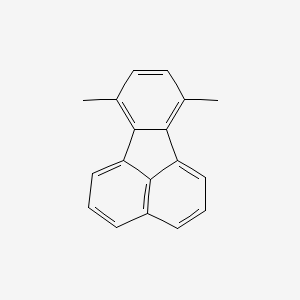
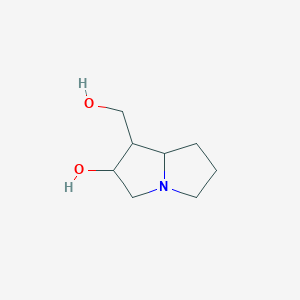
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

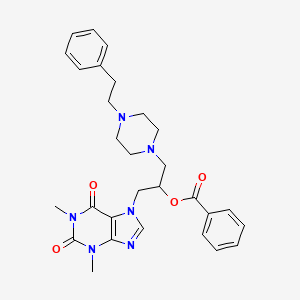
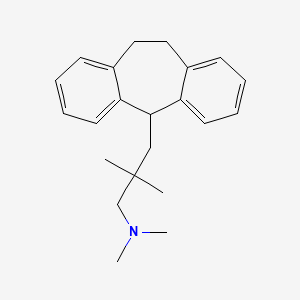
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
